molecular formula C14H21N3O2 B1331397 2,4-Di-morpholin-4-yl-phenylamine CAS No. 436088-92-5

2,4-Di-morpholin-4-yl-phenylamine

Cat. No.: B1331397
CAS No.: 436088-92-5
M. Wt: 263.34 g/mol
InChI Key: VEMKXLKXBFHADY-UHFFFAOYSA-N
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Description

2,4-Di-morpholin-4-yl-phenylamine (DMPA) is an organic compound belonging to the class of amines. It is a white crystalline solid that is soluble in water and a variety of organic solvents. DMPA has a variety of applications in the fields of chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

2,4-Di-morpholin-4-yl-phenylamine derivatives have been synthesized and shown to possess antimicrobial properties. For instance, certain derivatives were synthesized using the Mannich base method and demonstrated notable antibacterial activity against various bacterial strains and antifungal activity against various fungal strains (Idhayadhulla et al., 2014). Another study synthesized 2-R-phenyliminothiazole derivatives containing morpholine and found that they exhibited antibacterial and antifungal effects, with certain derivatives showing high activity against various strains of microorganisms (Yeromina et al., 2019).

Anti-Inflammatory Studies

This compound derivatives were also explored for their anti-inflammatory properties. A study involving the synthesis of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives showed promising results in in-vitro and in-vivo anti-inflammatory studies (Somashekhar & Kotnal, 2019).

Photodynamic Activity Against Cancer Cells

Some this compound derivatives have been studied for their potential in photodynamic therapy against cancer. One study involved liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines and their photodynamic activity against oral cancer cells, showing promising biological effects against oral squamous cell carcinoma (Skupin-Mrugalska et al., 2018).

Neurokinin-1 Receptor Antagonism

Compound 3, a derivative of this compound, demonstrated high affinity as an orally active neurokinin-1 receptor antagonist. It showed effectiveness in pre-clinical tests related to clinical efficacy in emesis and depression, indicating its potential therapeutic applications in these areas (Harrison et al., 2001).

Potential in Drug Design and Development

The morpholine scaffold, a key feature of this compound, is highlighted for its importance in drug design and development due to its versatility and biological activity. It's considered a privileged structure in medicinal chemistry, instrumental in the development of various bioactive molecules and drugs (Kourounakis et al., 2020).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the substance with soap and water, rinsing with pure water, and seeking medical attention . The substance should be stored in suitable and closed containers for disposal . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

2,4-dimorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKXLKXBFHADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355305
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-92-5
Record name 2,4-Di-4-morpholinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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